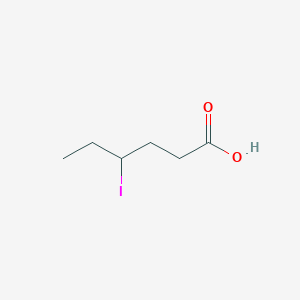
4-Iodohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodohexanoic acid is an organic compound with the molecular formula C6H11IO2. It is a derivative of hexanoic acid, where an iodine atom is substituted at the fourth position of the carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of azidohexanoic acid or cyanohexanoic acid.
Reduction: Formation of 4-iodohexanol.
Oxidation: Formation of 4-iodohexanone or 4-iodohexanal.
Applications De Recherche Scientifique
4-Iodohexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Bromohexanoic Acid: Similar structure but with a bromine atom instead of iodine.
4-Chlorohexanoic Acid: Contains a chlorine atom at the fourth position.
4-Fluorohexanoic Acid: Features a fluorine atom at the fourth position
Uniqueness: 4-Iodohexanoic acid is unique due to the larger atomic radius and higher reactivity of the iodine atom compared to bromine, chlorine, and fluorine. This results in distinct chemical properties and reactivity patterns, making it valuable for specific applications where other halogenated hexanoic acids may not be suitable .
Propriétés
Numéro CAS |
62885-37-4 |
|---|---|
Formule moléculaire |
C6H11IO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
4-iodohexanoic acid |
InChI |
InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
Clé InChI |
LAQGVQXAMCFXMI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


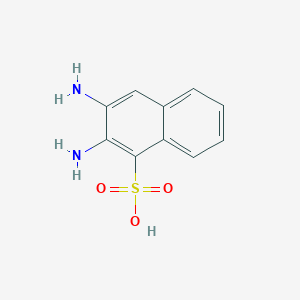

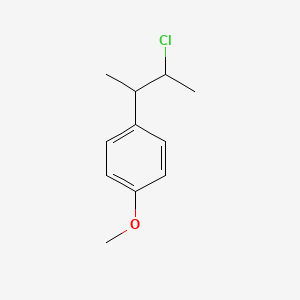
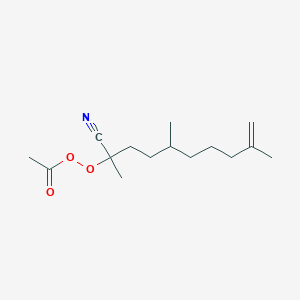
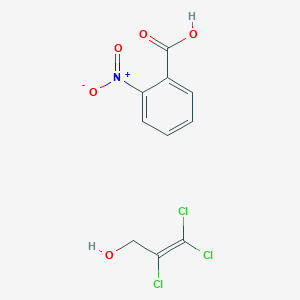
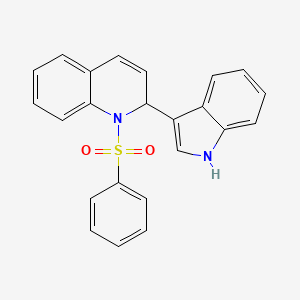


![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
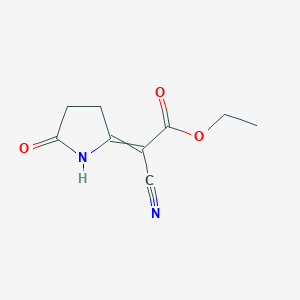

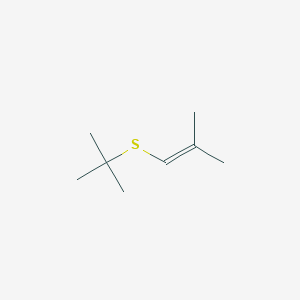
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

